4-(4-Methoxycyclohexyl)piperidine
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Overview
Description
4-(4-Methoxycyclohexyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry . The compound this compound is characterized by a piperidine ring substituted with a 4-methoxycyclohexyl group, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
The synthesis of 4-(4-Methoxycyclohexyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxycyclohexanone with piperidine under specific conditions. The reaction typically requires a catalyst and is carried out under reflux conditions in an appropriate solvent . Industrial production methods may involve continuous catalytic processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-(4-Methoxycyclohexyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Methoxycyclohexyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Methoxycyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation . It may exert its effects by binding to specific receptors or enzymes, thereby altering their activity and downstream signaling events .
Comparison with Similar Compounds
4-(4-Methoxycyclohexyl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with anticancer and anti-inflammatory properties.
Piperidine: The parent compound, widely used in organic synthesis and medicinal chemistry.
N-(piperidine-4-yl) benzamide: A synthetic derivative with potential anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Properties
Molecular Formula |
C12H23NO |
---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
4-(4-methoxycyclohexyl)piperidine |
InChI |
InChI=1S/C12H23NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h10-13H,2-9H2,1H3 |
InChI Key |
FKHHTUZSJAHQMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CC1)C2CCNCC2 |
Origin of Product |
United States |
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